2,3-dihydroxy-N,N-dimethylpropanamide CAS number and properties
2,3-dihydroxy-N,N-dimethylpropanamide CAS number and properties
Technical Guide: 2,3-dihydroxy-N,N-dimethylpropanamide
A Senior Application Scientist's Guide to Synthesis, Characterization, and Properties
Disclaimer: The compound 2,3-dihydroxy-N,N-dimethylpropanamide is a specific, niche chemical for which a dedicated CAS number and extensive, publicly available experimental data are not readily found. This guide is therefore structured to provide researchers with the foundational knowledge required to synthesize, characterize, and infer the properties of this molecule based on established chemical principles and data from closely related structural analogs.
Abstract and Chemical Identity
2,3-dihydroxy-N,N-dimethylpropanamide, also known as N,N-dimethylglyceramide, is the N,N-dimethylated amide derivative of glyceric acid. Its structure combines a polar diol backbone, characteristic of many biocompatible molecules, with a tertiary amide group, which imparts unique solvent properties and metabolic stability. While not a widely commercialized chemical, its structure is of significant interest in fields such as medicinal chemistry, polymer science, and as a specialized polar aprotic solvent. This document provides a scientifically grounded pathway for its synthesis and characterization.
IUPAC Name: 2,3-dihydroxy-N,N-dimethylpropanamide Molecular Formula: C₅H₁₁NO₃ Molecular Weight: 133.15 g/mol Canonical SMILES: CN(C)C(=O)C(O)CO
Physicochemical Properties: An Analog-Based Estimation
Direct experimental data for 2,3-dihydroxy-N,N-dimethylpropanamide is scarce. However, we can reliably estimate its properties by analyzing its constituent parts and comparing them to well-characterized analogs: 2-Hydroxy-N,N-dimethylpropanamide (N,N-Dimethyllactamide) [1][2] and the parent acid, 2,3-Dihydroxypropanoic acid (Glyceric Acid) [3][][5].
| Property | 2-Hydroxy-N,N-dimethylpropanamide[6][1][2] | 2,3-Dihydroxypropanoic Acid[3][] | 2,3-dihydroxy-N,N-dimethylpropanamide (Estimated) | Causality Behind Estimation |
| CAS Number | 35123-06-9 | 473-81-4 (racemic) | Not Assigned | - |
| Molecular Weight | 117.15 g/mol | 106.08 g/mol | 133.15 g/mol | Calculated from formula C₅H₁₁NO₃. |
| Appearance | Colorless to pale yellow liquid | Solid / Syrup | Colorless to pale yellow viscous liquid | The addition of a second hydroxyl group compared to N,N-dimethyllactamide will significantly increase viscosity and boiling point due to enhanced hydrogen bonding capacity. |
| Boiling Point | 130-132 °C @ 40 Torr[2] | 412 °C @ 760 mmHg (decomp.)[] | >200 °C @ 760 mmHg (likely with decomposition) | The two hydroxyl groups will dramatically elevate the boiling point over the monohydroxy analog. Amides generally have high boiling points. |
| Solubility | Soluble in water and polar organic solvents[6] | Highly soluble in water (1000 mg/mL)[3] | Highly soluble in water, alcohols; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The diol and amide functionalities will confer high polarity and excellent water solubility. |
| Density | ~1.033 g/cm³ | ~1.558 g/cm³ | ~1.1-1.2 g/cm³ | Expected to be intermediate between the less dense monohydroxy amide and the denser parent acid. |
Synthesis and Purification Protocol
The most direct and reliable method for preparing 2,3-dihydroxy-N,N-dimethylpropanamide is through the direct amidation of a glyceric acid derivative with dimethylamine. The primary challenge lies in the presence of the two free hydroxyl groups, which can interfere with some coupling reagents. Therefore, a judicious choice of coupling agent or the use of a protected starting material is paramount.
Rationale for Method Selection
Direct amidation of a carboxylic acid is a cornerstone of modern organic synthesis. We will employ a modern peptide coupling reagent, which is designed to be efficient and minimize side reactions. Using an ester of glyceric acid (e.g., methyl or ethyl glycerate) is also a viable route, reacting it directly with dimethylamine, often at elevated temperatures[7]. However, the direct coupling of the free acid offers a more convergent and often higher-yielding pathway. We select 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as the coupling system.
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Why EDC/HOBt? This system is highly effective for forming amide bonds. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization (if using a chiral starting material) before the amine attacks. This method is widely used in peptide synthesis where functional groups like hydroxyls are common[8].
Diagram of Synthetic Workflow
Caption: Proposed workflow for the synthesis of N,N-dimethylglyceramide.
Step-by-Step Experimental Protocol
Materials:
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(DL)-Glyceric acid (or a specific enantiomer)
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1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
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Dimethylamine solution (e.g., 2.0 M in THF) or Dimethylamine hydrochloride
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (required if using dimethylamine HCl)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (DL)-Glyceric acid (1.0 eq). Dissolve it in anhydrous DCM or MeCN (approx. 0.1 M concentration).
-
Coupling Agent Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. Causality: This pre-activation step allows for the formation of the HOBt-activated ester, optimizing the reaction for the subsequent addition of the amine.
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Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the dimethylamine solution (1.2-1.5 eq). If using dimethylamine hydrochloride, add it along with a non-nucleophilic base like DIPEA or TEA (2.5 eq). Causality: The reaction is cooled to control the exothermicity of the amidation. Using a slight excess of the amine drives the reaction to completion.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
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Workup - Quench & Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes unreacted HOBt and any remaining acidic starting material. The water and brine washes remove water-soluble byproducts, such as the urea formed from EDC.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Given the high polarity of the diol-amide product, a polar eluent system such as a gradient of 0-15% Methanol in Dichloromethane will likely be required.
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Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 2,3-dihydroxy-N,N-dimethylpropanamide, likely as a clear, viscous oil or a low-melting solid.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is critical. The following techniques are standard for this molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect characteristic signals for the N-methyl groups (two singlets, ~2.9-3.1 ppm, due to restricted rotation around the C-N amide bond), and multiplets for the CH(OH) and CH₂(OH) protons (~3.5-4.5 ppm). The hydroxyl protons will appear as broad singlets and their chemical shift will be concentration and solvent dependent.
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¹³C NMR: Expect signals for the carbonyl carbon (~170-175 ppm), the two N-methyl carbons (~35-38 ppm), and the two carbons bearing hydroxyl groups (~65-75 ppm).
-
-
Infrared (IR) Spectroscopy: Look for a strong, broad absorption band for the O-H stretching of the diol system (~3300-3500 cm⁻¹). A strong, sharp absorption for the C=O stretch of the tertiary amide will be visible around 1630-1650 cm⁻¹.
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Mass Spectrometry (MS): Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ should be observed at m/z = 134.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₅H₁₂NO₃⁺.
Applications and Research Significance
N,N-dialkylamides are a versatile class of compounds with numerous applications.[9][10][11]
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Specialty Solvents: Similar to Dimethylformamide (DMF) and Dimethylacetamide (DMAc), N,N-dimethylglyceramide is a high-boiling, polar aprotic solvent. The presence of the diol functionality could give it unique solvating properties for complex carbohydrates or polar biological molecules.
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Drug Development: The amide bond is metabolically robust. The diol structure mimics sugars and other biological scaffolds. This makes the core structure a potentially useful building block or fragment in medicinal chemistry for creating compounds with improved solubility and pharmacokinetic profiles.
-
Polymer Science: The diol can act as a monomer or chain extender in the synthesis of polyesters and polyurethanes. Copolymers incorporating this unit could exhibit enhanced hydrophilicity and biodegradability[12].
-
Metal Chelation: The oxygen atoms of the amide and hydroxyl groups can act as ligands for metal ions, suggesting applications in coordination chemistry or as extractants for metal separation[13].
Safety and Handling
No specific toxicology data exists for 2,3-dihydroxy-N,N-dimethylpropanamide. Therefore, safety precautions must be based on analogous compounds.
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General Handling: Handle in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Irritation: Aromatic and aliphatic amides can be skin and eye irritants[14]. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Toxicity: While the diol structure is generally associated with low toxicity, many small amide solvents (like DMF) have reproductive and organ toxicity warnings. Assume the compound may be harmful if ingested or inhaled and handle accordingly.
-
Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids or bases which could hydrolyze the amide bond.
Chemical Structure Diagram
Caption: Chemical structure of 2,3-dihydroxy-N,N-dimethylpropanamide.
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